Prop-2-ene-1-sulfonyl fluoride
Description
Structural Classification within Organosulfur Compounds and Olefinic Architectures
Prop-2-ene-1-sulfonyl fluoride (B91410) is classified as an organosulfur compound, a broad category of organic compounds containing a carbon-sulfur bond. britannica.com Within this family, it belongs to the sulfonyl group, which is characterized by a sulfur atom double-bonded to two oxygen atoms (a sulfone group) and single-bonded to two other substituents. britannica.com In this specific molecule, the sulfur is bonded to a fluorine atom and a prop-2-enyl (allyl) group, making it an allylic sulfonyl fluoride.
The molecule's structure is also defined by its olefinic architecture, which refers to the presence of a carbon-carbon double bond (C=C) in its backbone. acs.org This feature makes it an unsaturated compound and an alkene. The combination of the sulfonyl fluoride functional group and the allylic olefin system imparts a dual reactivity to the molecule, allowing for distinct chemical transformations at different sites.
Academic Significance of the Sulfonyl Fluoride Moiety and Olefinic Backbone in Synthetic Transformations
The academic interest in prop-2-ene-1-sulfonyl fluoride stems from the synthetic potential of its two primary components: the sulfonyl fluoride group and the olefinic backbone.
The sulfonyl fluoride moiety is particularly valued in modern synthetic chemistry. Unlike the more traditional sulfonyl chlorides, sulfonyl fluorides exhibit a unique balance of high stability and tunable reactivity. acs.orgccspublishing.org.cnacs.org They are generally stable under a variety of reaction conditions, yet can be activated to react with nucleophiles. ccspublishing.org.cnacs.org This characteristic has made them central to the field of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful and reliable reactions for creating diverse molecular connections. ccspublishing.org.cnnih.govrsc.org The SuFEx process allows sulfonyl fluorides to serve as robust connectors, reacting with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. smolecule.com The development of methods to synthesize sulfonyl fluorides, including aliphatic variants, is an active area of research, driven by their wide-ranging applications in drug discovery and materials science. rsc.orgsigmaaldrich.comresearchgate.net
The olefinic backbone , specifically the allyl group, provides a second site for chemical modification. The carbon-carbon double bond can participate in a wide array of synthetic transformations. nih.gov Recent research has focused on the radical fluorosulfonylation of alkenes as a method to construct diverse sulfonyl fluorides. chemrxiv.org Specifically, the allylic C-H bonds are targets for functionalization, enabling the direct introduction of new chemical groups. chemrxiv.org Moreover, related olefinic sulfonyl fluorides, such as ethenesulfonyl fluoride (ESF), are known to act as versatile building blocks in Michael additions and cycloaddition reactions. ccspublishing.org.cnsigmaaldrich.com The reactivity of the olefin allows for the construction of more complex aliphatic sulfonyl fluorides through radical addition pathways, expanding the library of available SuFEx-able building blocks for chemical biology and materials science. researchgate.netnih.gov
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 125.00671 | 117.3 |
| [M+Na]+ | 146.98865 | 127.0 |
| [M-H]- | 122.99215 | 117.2 |
| [M+NH4]+ | 142.03325 | 140.2 |
| [M+K]+ | 162.96259 | 125.5 |
Data sourced from PubChemLite and calculated using CCSbase. uni.lu
Structure
3D Structure
Properties
Molecular Formula |
C3H5FO2S |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
prop-2-ene-1-sulfonyl fluoride |
InChI |
InChI=1S/C3H5FO2S/c1-2-3-7(4,5)6/h2H,1,3H2 |
InChI Key |
VCUZYBBQJRJJNJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCS(=O)(=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Prop 2 Ene 1 Sulfonyl Fluoride Derivatives
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions offer an efficient pathway to complex molecular architectures from simple precursors in a single step, minimizing waste and improving operational simplicity.
Synthesis of Substituted 4H-Chromene Derivatives Utilizing Halogenated Prop-2-ene-1-sulfonyl Fluorides
A notable application of halogenated prop-2-ene-1-sulfonyl fluorides is in the one-pot, sequential three-component synthesis of sulfonyl fluoride-substituted 4H-chromene derivatives. This reaction proceeds by combining salicylaldehyde (B1680747), indole, and a halogenated derivative such as 2-Bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF). The methodology is recognized for its use of readily available starting materials, mild reaction conditions, and a broad substrate scope, delivering moderate to excellent yields.
The reaction can also be performed using 2-Chloroprop-2-ene-1-sulfonyl fluoride (CESF), which produces comparable yields of the desired 4H-chromene products. This strategy provides an effective route to novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivatives with high regioselectivity.
Table 1: Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluoride Derivatives Data derived from studies on three-component reactions.
| Entry | Salicylaldehyde Derivative | Halogenated Reagent | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Salicylaldehyde | BPESF | 4-(1H-Indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 82 |
| 2 | 5-Bromosalicylaldehyde | BPESF | 6-Bromo-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 94 |
| 3 | 5-Chlorosalicylaldehyde | BPESF | 6-Chloro-4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 77 |
| 4 | 5-Nitrosalicylaldehyde | BPESF | 2-Methyl-4-(1H-indol-3-yl)-6-nitro-4H-chromene-3-sulfonyl fluoride | 65 |
| 5 | 5-(Trifluoromethyl)salicylaldehyde | BPESF | 4-(1H-Indol-3-yl)-2-methyl-6-(trifluoromethyl)-4H-chromene-3-sulfonyl fluoride | 47 |
| 6 | Salicylaldehyde | CESF | 4-(1H-Indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | ~82 |
Stereoselective Transition-Metal-Free Synthesis Protocols
Transition-metal-free reactions are increasingly favored due to their reduced cost, lower toxicity, and simplified purification processes. Stereoselective variants of these protocols enable precise control over the spatial arrangement of atoms in the final product.
Formation of β-Sulfanyl Vinyl Sulfonyl Fluorides via Thiol Additions to this compound Derivatives
A highly efficient and stereoselective method for the synthesis of β-sulfanyl vinyl sulfonyl fluorides involves the addition of thiols to 2-Bromothis compound (BPESF). rsc.org This protocol, conducted in the presence of an organic base, demonstrates a broad substrate scope, operates under mild conditions, and achieves good to excellent yields, often up to 100%. rsc.org A key feature of this reaction is its remarkable 100% stereoselectivity, making it a valuable tool for applications in medicinal chemistry and chemical biology. rsc.org
Table 2: Stereoselective Synthesis of β-Sulfanyl Vinyl Sulfonyl Fluorides Data from thiol addition reactions to BPESF.
| Entry | Thiol | Product | Yield (%) |
|---|---|---|---|
| 1 | 4-Methylbenzenethiol | (E)-2-((p-Tolyl)sulfanyl)prop-1-ene-1-sulfonyl fluoride | 98 |
| 2 | 4-Chlorobenzenethiol | (E)-2-((4-Chlorophenyl)sulfanyl)prop-1-ene-1-sulfonyl fluoride | 99 |
| 3 | 4-Methoxybenzenethiol | (E)-2-((4-Methoxyphenyl)sulfanyl)prop-1-ene-1-sulfonyl fluoride | 96 |
| 4 | Benzenethiol | (E)-2-(Phenylsulfanyl)prop-1-ene-1-sulfonyl fluoride | 97 |
| 5 | Naphthalen-2-ylthiol | (E)-2-((Naphthalen-2-yl)sulfanyl)prop-1-ene-1-sulfonyl fluoride | 95 |
Construction of Enaminyl Sulfonyl Fluorides from this compound Derivatives through Amine Reactions
Enaminyl sulfonyl fluorides can be synthesized through a simple and efficient reaction between 2-Chlorothis compound (CESF) and various amines. rsc.org This method is characterized by its mild conditions, high atom economy, and operational simplicity, affording a diverse range of highly functionalized products in good to excellent yields (56–96%). rsc.org The reaction proceeds with up to 100% stereoselectivity, highlighting its potential in drug discovery and chemical biology. rsc.org
Table 3: Synthesis of Enaminyl Sulfonyl Fluorides via Amine Addition to CESF Data based on the reaction of various amines with CESF.
| Entry | Amine | Product | Yield (%) |
|---|---|---|---|
| 1 | Morpholine | (E)-2-Morpholinoprop-1-ene-1-sulfonyl fluoride | 96 |
| 2 | Piperidine | (E)-2-(Piperidin-1-yl)prop-1-ene-1-sulfonyl fluoride | 95 |
| 3 | Aniline (B41778) | (E)-2-(Phenylamino)prop-1-ene-1-sulfonyl fluoride | 85 |
| 4 | 4-Methylaniline | (E)-2-((p-Tolyl)amino)prop-1-ene-1-sulfonyl fluoride | 88 |
| 5 | Benzylamine | (E)-2-(Benzylamino)prop-1-ene-1-sulfonyl fluoride | 75 |
Phenol (B47542) Additions to this compound Analogs for Vinyl Ether Synthesis
A novel, rapid, and metal-free method has been developed for the synthesis of vinyl ethers through the stereoselective addition of phenols to 2-Chlorothis compound (CESF). rsc.orgrsc.org This technique efficiently introduces a vinyl ether moiety alongside the sulfonyl fluoride group under mild conditions, with reaction times as short as 10 minutes. rsc.orgrsc.orgresearchgate.net The process is highly efficient across a wide range of phenol substrates, including those with halogen substituents and sterically hindered structures. rsc.orgresearchgate.net The proposed mechanism involves a β-elimination of CESF to form a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate, which is then attacked by the deprotonated phenol to yield the thermodynamically favored E-configured vinyl sulfonyl fluoride product. researchgate.net
Table 4: Synthesis of Vinyl Ethers via Phenol Addition to CESF Data from the stereoselective addition of various phenols to CESF.
| Entry | Phenol | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenol | (E)-2-Phenoxyprop-1-ene-1-sulfonyl fluoride | 85 |
| 2 | 4-Fluorophenol | (E)-2-(4-Fluorophenoxy)prop-1-ene-1-sulfonyl fluoride | 89 |
| 3 | 4-Chlorophenol | (E)-2-(4-Chlorophenoxy)prop-1-ene-1-sulfonyl fluoride | 91 |
| 4 | 4-Bromophenol | (E)-2-(4-Bromophenoxy)prop-1-ene-1-sulfonyl fluoride | 80 |
| 5 | 4-Nitrophenol | (E)-2-(4-Nitrophenoxy)prop-1-ene-1-sulfonyl fluoride | 95 |
| 6 | 2,6-Dimethylphenol | (E)-2-((2,6-Dimethylphenyl)oxy)prop-1-ene-1-sulfonyl fluoride | 86 |
Electrochemical Synthesis Approaches for Sulfonyl Fluorides
Electrosynthesis has emerged as a green and sustainable platform for molecular transformations, using clean electrons as redox reagents to avoid the need for stoichiometric chemical oxidants. rsc.org Several electrochemical strategies have been developed for the synthesis of sulfonyl fluorides from various precursors.
One approach involves the direct electrochemical oxidation of readily available thiols and disulfides using potassium fluoride as an inexpensive and safe fluoride source. rsc.org This method has a broad substrate scope, yielding aryl, heteroaryl, benzyl, and alkyl sulfonyl fluorides in moderate to high yields under benign conditions. rsc.org
Another strategy is the anodic oxidation of sulfinic salts, with a fluoride source like Et3N·3HF, to construct sulfonyl fluorides. rsc.orgresearchgate.net This transformation smoothly converts a range of sulfinic salts into the corresponding aryl, aliphatic, and alkenyl sulfonyl fluorides without an external oxidant. rsc.org The mechanism is proposed to involve the oxidation of the sodium sulfinate at the anode to generate a sulfonyl radical. rsc.org Additionally, sulfonyl fluorides can be synthesized from sulfonyl hydrazides using Et3N·3HF under electrochemical conditions, where an iodide salt acts as both an electrolyte and a redox catalyst. rsc.org
Radical Functionalization Strategies Involving this compound Precursors
Radical reactions offer a powerful and direct approach for the functionalization of allylic systems. This compound and its derivatives have emerged as valuable precursors in radical-mediated transformations, enabling the formation of diverse and complex molecular architectures.
One notable strategy involves the generation of the fluorosulfonyl radical (FSO₂•) from allylsulfonyl fluoride through an addition-fragmentation process. nih.govrsc.org In this method, a trifluoromethyl radical (CF₃•) adds to the double bond of allylsulfonyl fluoride. The resulting radical intermediate undergoes β-fragmentation to release the FSO₂• radical and volatile 4,4,4-trifluoro-1-butene. nih.govrsc.org This generated fluorosulfonyl radical can then participate in subsequent reactions, such as addition to alkynes to form tetra-substituted alkenylsulfonyl fluorides. nih.govrsc.org This process is advantageous as it utilizes a readily accessible precursor to generate a highly reactive radical species under controlled conditions.
Recent advancements have also focused on the direct synthesis of functionalized allylsulfonyl fluorides via radical pathways. An electrochemical, catalyst-free method has been developed for the radical fluorosulfonylation of allyl bromides. chemistryviews.org This reaction proceeds under mild conditions at room temperature, utilizing sulfuryl chlorofluoride (FSO₂Cl) as the fluorosulfonyl radical source. chemistryviews.org The proposed mechanism involves the electrochemical reduction of FSO₂Cl to generate the FSO₂• radical, which then adds to the allyl bromide. chemistryviews.org The subsequent loss of a bromine radical yields the desired allylsulfonyl fluoride derivative. chemistryviews.org This method has been shown to be scalable, with a gram-scale reaction achieving a 71% yield. chemistryviews.org
Furthermore, a photoredox-catalyzed protocol for the direct allylic C-H fluorosulfonylation of alkenes provides another innovative route to access allyl sulfonyl fluorides. chemrxiv.org This approach avoids the need for pre-functionalized substrates and directly converts C-H bonds to C-SO₂F bonds with high regioselectivity. chemrxiv.org The reaction is initiated by a photocatalyst and utilizes a fluorosulfonyl radical precursor, demonstrating broad substrate scope and functional group tolerance. chemrxiv.org
| Radical Strategy | Precursor(s) | Radical Species | Product Type | Key Features |
| Addition-Fragmentation | Allylsulfonyl fluoride, CF₃ radical source | FSO₂• | Tetra-substituted alkenylsulfonyl fluorides | Generates FSO₂• from a stable precursor. nih.govrsc.org |
| Electrochemical Fluorosulfonylation | Allyl bromides, FSO₂Cl | FSO₂• | Allylsulfonyl fluorides | Catalyst-free, mild conditions, scalable. chemistryviews.org |
| Photoredox C-H Fluorosulfonylation | Alkenes, FABI | FSO₂• | Allyl sulfonyl fluorides | Direct C-H functionalization, high regioselectivity. chemrxiv.org |
Palladium-Catalyzed Cyclopropanation Utilizing Alkyl Sulfonyl Fluoride Ambiphiles
Palladium catalysis has enabled a wide array of transformative reactions, including the synthesis of strained ring systems like cyclopropanes. A significant development in this area is the use of alkyl sulfonyl fluorides as ambiphilic reagents in the stereoselective cyclopropanation of unactivated alkenes. In this context, the sulfonyl fluoride group plays a dual role, acting as both an acidifying group and an internal oxidant.
The reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle. The sulfonyl fluoride functionality acidifies the α-protons, facilitating the formation of a palladium enolate. This is followed by carbopalladation of the alkene. The sulfonyl fluoride then acts as an internal oxidant, enabling an oxidative addition step to form a Pd(IV) intermediate. Subsequent reductive elimination furnishes the desired cyclopropane (B1198618) product and regenerates the Pd(II) catalyst.
This methodology provides access to cis-substituted cyclopropanes with high stereoselectivity. The reaction exhibits broad compatibility with a variety of alkyl sulfonyl fluorides, including those bearing nitrile, ester, isoxazolyl, pyrazolyl, and aryl groups. Furthermore, the use of internal alkenes as substrates leads to the formation of 1,2,3-trisubstituted cyclopropanes, which can be challenging to synthesize using other methods.
Mechanistic studies, including reaction progress kinetic analysis (RPKA) and density functional theory (DFT) calculations, have provided detailed insights into the reaction pathway. These studies have revealed that the Sₙ2-type C–SO₂F oxidative addition is the turnover-limiting and diastereoselectivity-determining step of the catalytic cycle.
| Substrate Class | Product Type | Stereoselectivity | Key Mechanistic Step |
| Unactivated Alkenes | cis-Substituted Cyclopropanes | High | Sₙ2-type C–SO₂F oxidative addition |
| Internal Alkenes | 1,2,3-Trisubstituted Cyclopropanes | Predictable Diastereoselectivity | Turnover-limiting oxidative addition |
Heck-Matsuda Reactions for the Construction of γ-Aryl Allylsulfonyl Fluorides
The Heck-Matsuda reaction, which utilizes arenediazonium salts as arylating agents, is a powerful tool for carbon-carbon bond formation. A highly efficient and stereoselective Heck-Matsuda method has been developed for the synthesis of γ-aryl allylsulfonyl fluorides from aryl diazoniums and allylsulfonyl fluorides. nih.govchemistryviews.org This reaction is catalyzed by palladium acetate (B1210297) (Pd(OAc)₂) in the presence of triphenylphosphine (B44618) (PPh₃) and proceeds under mild conditions. nih.govchemistryviews.org
A key feature of this method is its excellent regio- and stereoselectivity, affording the E-isomer of the γ-aryl allylsulfonyl fluoride with up to 100% selectivity. nih.govchemistryviews.org The reaction demonstrates a broad substrate scope with respect to the aryl diazonium salt, tolerating a variety of electron-donating and electron-withdrawing substituents on the aromatic ring.
The resulting γ-aryl allylsulfonyl fluorides are valuable synthetic intermediates. The sulfonyl fluoride moiety can readily undergo Sulfur(VI) Fluoride Exchange (SuFEx) reactions to provide the corresponding sulfonates and sulfonamides in excellent yields. nih.govchemistryviews.org This highlights the utility of the Heck-Matsuda reaction in generating versatile building blocks for further chemical diversification. nih.govchemistryviews.org
To demonstrate the practical utility of this methodology, gram-scale reactions have been successfully performed, yielding the desired products in moderate to excellent yields (50–96%). chemrxiv.org The E-configuration of the products has been confirmed through Nuclear Overhauser Effect (NOE) analysis. chemrxiv.org
| Aryl Diazonium Tetrafluoroborate Substituent | Product | Yield (%) |
| 4-Methyl | (E)-3-(p-tolyl)this compound | 98 |
| 4-Methoxy | (E)-3-(4-methoxyphenyl)this compound | 96 |
| 4-Chloro | (E)-3-(4-chlorophenyl)this compound | 92 |
| 4-Bromo | (E)-3-(4-bromophenyl)this compound | 95 |
| 4-Nitro | (E)-3-(4-nitrophenyl)this compound | 50 |
| 2-Methyl | (E)-3-(o-tolyl)this compound | 85 |
| Naphthalen-2-yl | (E)-3-(naphthalen-2-yl)this compound | 88 |
Mechanistic Investigations of Reactions Involving Prop 2 Ene 1 Sulfonyl Fluoride Frameworks
Pathways of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions and Their Utilization
Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a next-generation click chemistry reaction, valued for its reliability and the unique stability-reactivity balance of the sulfonyl fluoride group. rhhz.netsigmaaldrich.com The S(VI)-F bond is exceptionally stable under many conditions, including resistance to reduction, thermolysis, and hydrolysis, yet it can be activated to react efficiently with nucleophiles. rhhz.netnih.gov
The core of the SuFEx mechanism involves the exchange of the fluoride on the sulfur(VI) center with a suitable nucleophile, typically an O- or N-nucleophile. rhhz.net While sulfonyl fluorides are generally stable, their electrophilic reactivity can be "unleashed" under specific activating conditions. rhhz.netnih.gov The reaction is often facilitated by bases or catalysts that either deprotonate the incoming nucleophile or activate the S-F bond. For instance, organosuperbases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are highly effective in promoting SuFEx reactions with silyl-protected phenols (aryl silyl (B83357) ethers). nih.gov
The general pathway for a base-mediated SuFEx reaction with a nucleophile (e.g., a phenol (B47542), ArOH) can be described as follows:
Activation of Nucleophile: A base (B) deprotonates the nucleophile to increase its reactivity. ArOH + B ⇌ ArO⁻ + BH⁺
Nucleophilic Attack: The activated nucleophile attacks the electrophilic sulfur center of the sulfonyl fluoride. This step typically proceeds via a trigonal bipyramidal transition state. ArO⁻ + R-SO₂F → [ArO-SO₂(R)-F]⁻
Fluoride Displacement: The fluoride ion is displaced, forming the new S-O bond and regenerating the catalyst upon proton exchange. [ArO-SO₂(R)-F]⁻ → ArO-SO₂R + F⁻
This process is highly efficient and chemoselective, producing only sulfonylation products without the side reactions often observed with more reactive sulfonyl chlorides. sigmaaldrich.com The stability of the fluoride leaving group in aqueous environments further broadens the applicability of SuFEx chemistry. sigmaaldrich.com An interesting phenomenon is the "on-water" effect, where the reaction rate of sulfonyl fluorides with nucleophiles like aniline (B41778) is significantly accelerated in water compared to neat conditions, a feature that enhances the practical utility of SuFEx. nih.gov
| Feature | Mechanistic Description | Reference |
|---|---|---|
| Reactivity Control | The S-F bond is stable but can be activated for reaction with specific nucleophiles, providing excellent orthogonality. | nih.gov |
| Catalysis | Bases such as DBU and triethylamine (B128534) are commonly used to facilitate the reaction, often by activating phenolic or amine nucleophiles. | nih.govthieme-connect.com |
| Mechanism Type | Proceeds via a nucleophilic substitution at the sulfur center, likely through an SN2-like pathway with an associative transition state. | nih.gov |
| "On-Water" Effect | Reaction rates can be dramatically accelerated in aqueous media, facilitating efficient synthesis. | nih.gov |
| Chemoselectivity | Exclusively produces sulfonylation products, avoiding side reactions common with sulfonyl chlorides. | sigmaaldrich.com |
Nucleophilic Substitution and Addition Mechanisms on the Prop-2-ene-1-sulfonyl Fluoride Scaffold
The this compound framework possesses two primary sites for nucleophilic attack: the electrophilic sulfur atom and the allylic carbon skeleton. The electron-withdrawing nature of the sulfonyl fluoride group activates the double bond for conjugate addition (a Michael-type reaction), analogous to the well-studied ethenesulfonyl fluoride (ESF). sigmaaldrich.com
Nucleophilic Addition: Nucleophiles such as amines, thiols, and alkoxides can add to the β-carbon of the allyl group. This 1,4-conjugate addition is a common pathway for vinyl and allyl sulfonyl fluorides, leading to the formation of functionalized aliphatic sulfonyl fluorides. The mechanism involves the attack of the nucleophile on the terminal carbon of the double bond, forming a resonance-stabilized carbanion intermediate, which is subsequently protonated to yield the final product.
Nucleophilic Substitution: Direct attack at the sulfur center leads to SuFEx-type reactions as described previously. For allylic systems, a substitution reaction can also occur at the α-carbon. However, due to the high strength and stability of the C-S bond, this pathway is less common than addition to the double bond or substitution at the sulfur atom. The primary substitution mechanism at the sulfur center is SN2-like, involving the backside attack of a nucleophile, leading to inversion of configuration at the sulfur atom if it is chiral. nih.govorganic-chemistry.org The reaction of the related compound, 2-chlorothis compound (CESF), with phenols proceeds via an initial elimination to form an allene (B1206475) intermediate, which then undergoes nucleophilic addition. researchgate.net
Electrophilic Reaction Mechanisms Directed by the Sulfonyl Fluoride Moiety
While the sulfonyl fluoride group renders the sulfur atom highly electrophilic, the allyl group can participate in electrophilic reactions. The strongly electron-withdrawing -SO₂F group deactivates the double bond toward electrophilic addition compared to a simple alkene. However, reactions with potent electrophiles or under radical conditions are still viable.
For instance, radical additions to the double bond can be initiated. The addition of a fluorosulfonyl radical (•SO₂F) to unactivated alkenes is an emerging method for synthesizing sulfonyl fluorides. researchgate.net In the context of this compound, the addition of an electrophilic radical (E•) would likely proceed at the terminal carbon to form the more stable secondary radical at the C2 position, which can then be trapped. The regioselectivity is directed by the stability of the resulting radical intermediate.
β-Elimination Pathways and Formation of Allene Intermediates
A significant reaction pathway for substituted this compound derivatives is β-elimination to form highly reactive allene intermediates. A key example is the reaction of 2-chlorothis compound (CESF) with phenols in the presence of a base like diisopropylethylamine (DIPEA). researchgate.net
The proposed mechanism involves the dehydrochlorination of CESF to generate propa-1,2-diene-1-sulfonyl fluoride. researchgate.net This allene is a potent electrophile. The subsequent step is the nucleophilic attack of the phenoxide ion on the central carbon of the allene system. This Michael-type addition is followed by tautomerization to yield the final vinyl sulfonyl fluoride product. researchgate.net This pathway highlights how a substituted propene sulfonyl fluoride can act as a precursor to a functionally distinct and highly reactive intermediate. The formation of allenes via elimination is a known process in organic synthesis, often requiring specific stereochemical arrangements for concerted E2-type eliminations. organic-chemistry.org
| Step | Description | Intermediate/Product Type | Reference |
|---|---|---|---|
| 1. Elimination | Base-mediated elimination of HCl from 2-chlorothis compound (CESF). | Propa-1,2-diene-1-sulfonyl fluoride (Allene) | researchgate.net |
| 2. Nucleophilic Addition | Attack of a phenoxide nucleophile on the central carbon of the allene intermediate. | Enolate Intermediate | researchgate.net |
| 3. Tautomerization | Protonation of the enolate to form the thermodynamically stable vinyl ether product. | Vinyl Sulfonyl Fluoride | researchgate.net |
Computational Chemistry and Density Functional Theory (DFT) Analyses of Reaction Energetics and Transition States
Computational methods, particularly Density Functional Theory (DFT), are invaluable for elucidating the complex reaction mechanisms involving sulfonyl fluorides. These studies provide detailed insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally.
DFT calculations have been used to investigate SuFEx reactions, confirming that the reaction of phenolates with sulfonyl derivatives proceeds via an SN2-type mechanism with a low activation barrier, consistent with the high reaction rates observed at room temperature. nih.gov For β-elimination reactions leading to allenes, DFT can model the transition state of the elimination step and predict the energetics of the subsequent nucleophilic addition. For example, in copper-catalyzed β-fluoride eliminations to form fluoroallenes, DFT calculations have suggested a syn-elimination pathway from an alkenyl copper intermediate is favored over an anti-elimination. nih.gov Such computational analyses are crucial for understanding selectivity and for the rational design of new catalysts and reactions. nih.gov
Kinetic Studies of Reaction Rates and Mechanisms
Kinetic studies provide quantitative data on reaction rates, allowing for the determination of reaction orders, rate constants, and the influence of various parameters on the reaction mechanism. For reactions involving sulfonyl fluorides, kinetic analysis has been instrumental in understanding their unique reactivity.
A prominent example is the "on-water" catalysis observed in SuFEx reactions, where kinetic experiments demonstrated a significant rate acceleration for the reaction of aniline and phenylsulfonyl fluoride when conducted in water compared to neat conditions. nih.gov This suggests a mechanism where water molecules may play a direct role in stabilizing the transition state. More advanced techniques like Reaction Progress Kinetic Analysis (RPKA) have been applied to palladium-catalyzed reactions involving alkyl sulfonyl fluorides to elucidate turnover-limiting steps and catalyst deactivation pathways. chemrxiv.org While specific kinetic data for this compound is not extensively reported, studies on related alkyl and aryl sulfonyl fluorides show that the reaction rates are highly dependent on the nature of the nucleophile, the solvent, and the presence of catalysts. acs.org
| Factor | Effect on Reaction Rate | Mechanistic Implication | Reference |
|---|---|---|---|
| Solvent | Polar protic solvents like water can significantly accelerate rates ("on-water" effect). | Stabilization of polar transition states or charged intermediates. | nih.gov |
| Base/Catalyst | Strong, non-nucleophilic bases (e.g., DBU) increase rates of reaction with protic nucleophiles. | Increases the concentration and reactivity of the active nucleophile (e.g., phenoxide). | nih.gov |
| Nucleophile Strength | Stronger nucleophiles (e.g., phenolates, amines) react faster than weaker ones. | Consistent with bimolecular nucleophilic substitution (SN2-type) mechanisms. | organic-chemistry.org |
| Leaving Group | The fluoride in -SO₂F is a poorer leaving group than chloride in -SO₂Cl, making sulfonyl fluorides more stable and their reactions more controllable. | The activation barrier for fluoride displacement is higher, requiring specific activation. | rhhz.net |
Stereochemical Control and Regioselectivity in Prop 2 Ene 1 Sulfonyl Fluoride Chemistry
E/Z Stereoselectivity in Conjugate Additions and Other Transformations
The stereochemical outcome of additions to the olefinic moiety in prop-2-ene-1-sulfonyl fluoride (B91410) derivatives is highly dependent on the nature of the nucleophile and the specific substrate used. Research has demonstrated that high levels of E/Z stereoselectivity can be achieved in these reactions.
A notable example is the reaction of thiols with 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). rsc.orgresearchgate.net This transformation proceeds in the presence of an organic base to stereoselectively produce β-sulfanyl vinyl sulfonyl fluorides. rsc.orgresearchgate.net The reaction mechanism is proposed to involve an initial elimination to form a propa-1,2-diene-1-sulfonyl fluoride intermediate. Subsequently, a Michael-type addition of the thiol to the electron-deficient allene (B1206475) occurs, leading to the thermodynamically favored E-configuration of the vinyl product. researchgate.net This method is characterized by its broad substrate scope, mild conditions, and remarkable stereoselectivity, often yielding the product with up to 100% E-selectivity. rsc.orgresearchgate.net Similarly, a metal-free, rapid addition of phenols to 2-chlorothis compound (CESF) has been shown to produce vinyl aryl ethers with high stereocontrol. researchgate.netrsc.org The reaction with carboxylic acid derivatives also proceeds efficiently to yield enol ester functionalized sulfonyl fluorides. acs.orgscribd.com
The tunability of stereoselectivity is clearly demonstrated in the conjugate addition reactions of 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs). nih.gov The choice of nucleophile dictates the stereochemical outcome of the resulting β-substituted alkenyl sulfonyl fluoride. For instance, the addition of secondary amines, such as morpholine, to a phenyl-substituted SASF results exclusively in the E-isomer in over 99% yield. nih.gov The stereochemistry was confirmed by Nuclear Overhauser Effect (NOE) correlation experiments. nih.gov Conversely, when 1H-1,2,3-triazole is used as the nucleophile, the reaction gives exclusively the Z-isomer. nih.gov This switch in selectivity is attributed to different proton transfer pathways during the reaction mechanism. nih.gov
| Substrate | Nucleophile | Stereochemical Outcome | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromothis compound (BPESF) | 4-Methylbenzenethiol | E-isomer | Good to Excellent | rsc.orgresearchgate.net |
| 2-Chlorothis compound (CESF) | 4-Chlorophenol | E-isomer | >95% | researchgate.net |
| 2-Substituted-alkynyl-1-sulfonyl fluoride (SASF) | Morpholine (Secondary Amine) | E-isomer | >99% | nih.gov |
| 2-Substituted-alkynyl-1-sulfonyl fluoride (SASF) | 1H-1,2,3-Triazole | Z-isomer | Good | nih.gov |
| 2-Chlorothis compound (CESF) | Benzoic Acid | Not specified, high yield | 95% | scribd.com |
Regioselective Functionalization of the Olefinic Moiety in this compound Derivatives
The functionalization of the double bond in allylsulfonyl fluorides can be directed with high regioselectivity, enabling the synthesis of specific constitutional isomers.
A highly efficient method for the regioselective construction of γ-aryl allylsulfonyl fluorides is the Palladium-catalyzed Heck–Matsuda reaction. nih.gov This process employs allylsulfonyl fluoride and aryl diazonium salts. nih.gov The reaction demonstrates excellent control over both regioselectivity and stereoselectivity, exclusively forming the linear γ-arylated product with up to 100% E-selectivity. nih.gov The method is robust, tolerating a wide range of functional groups on the aryl diazonium salt, including electron-donating and electron-withdrawing substituents. nih.gov
Another strategy for achieving regioselectivity is through photoredox catalysis. A novel protocol for the direct allylic C-H fluorosulfonylation of alkenes has been developed, providing access to a diverse range of allyl sulfonyl fluorides with exceptional regioselectivity. chemrxiv.orgresearchgate.net This method avoids the need for pre-functionalized substrates and proceeds under mild conditions. researchgate.net
Furthermore, Rhodium(I)-diene catalysis enables the exclusively regioselective addition of (hetero)aromatic groups to 1,3-dienylsulfonyl fluorides. acs.org This conjugate addition reaction yields (E)-2-aryl-4-(aryl or alkyl)but-3-ene-1-sulfonyl fluorides with high efficiency across a broad scope of substrates. acs.org
| Aryl Diazonium Salt Substituent (at para-position) | Product | Yield (%) | Reference |
|---|---|---|---|
| -H | γ-Phenyl allylsulfonyl fluoride | 85% | nih.gov |
| -CH3 | γ-(p-Tolyl)allylsulfonyl fluoride | 83% | nih.gov |
| -F | γ-(4-Fluorophenyl)allylsulfonyl fluoride | 81% | nih.gov |
| -Cl | γ-(4-Chlorophenyl)allylsulfonyl fluoride | 82% | nih.gov |
| -Br | γ-(4-Bromophenyl)allylsulfonyl fluoride | 78% | nih.gov |
| -NO2 | γ-(4-Nitrophenyl)allylsulfonyl fluoride | 56% | nih.gov |
Diastereoselectivity in Cyclopropanation Reactions with Alkyl Sulfonyl Fluorides
Alkyl sulfonyl fluorides have been identified as effective ambiphilic reagents in the stereoselective cyclopropanation of unactivated alkenes. researchgate.netchemrxiv.orgchemrxiv.org These reactions, catalyzed by palladium(II), grant access to substituted cyclopropanes with predictable and often high diastereoselectivity. researchgate.netchemrxiv.org
The transformation is particularly effective for producing cis-substituted cyclopropanes. researchgate.netchemrxiv.org The reaction exhibits broad compatibility with a variety of alkyl sulfonyl fluorides and alkene substrates. chemrxiv.org When internal alkenes are used, 1,2,3-trisubstituted cyclopropanes can be formed in good to moderate yields with predictable diastereoselectivity. researchgate.netchemrxiv.org For example, (Z)-alkenes react with excellent diastereoselectivity (>20:1 d.r.) to afford a single diastereomer. chemrxiv.org
Mechanistic studies, including density functional theory (DFT) calculations, have revealed that the diastereoselectivity-determining step is the SN2-type oxidative addition of the C–SO2F bond to the palladium center. researchgate.netchemrxiv.org The efficiency and diastereoselectivity of the reaction can be influenced by the electronic properties of the sulfonyl fluoride substrate. For instance, with benzylsulfonyl fluorides, substrates bearing electron-withdrawing groups at the para-position lead to improved yields and diastereoselectivity. chemrxiv.org The sulfonyl fluoride group itself is crucial for the reaction's success; replacing it with a sulfonyl chloride or a phenyl sulfonyl group results in no reaction or only trace amounts of product. chemrxiv.org
| Alkyl Sulfonyl Fluoride Substrate | Alkenes Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Cyanomethanesulfonyl fluoride | Styrene | 94% | >20:1 | chemrxiv.org |
| (Ethoxycarbonyl)methanesulfonyl fluoride | Styrene | 83% | >20:1 | chemrxiv.org |
| Cyanomethanesulfonyl fluoride | 4-Methylstyrene | 93% | >20:1 | chemrxiv.org |
| Cyanomethanesulfonyl fluoride | (Z)-4-Phenylbut-2-ene | 62% | >20:1 | chemrxiv.org |
| 4-Nitrobenzylsulfonyl fluoride | Styrene | 80% | 19:1 | chemrxiv.org |
| 4-Cyanobenzylsulfonyl fluoride | Styrene | 72% | 12:1 | chemrxiv.org |
Advanced Synthetic Applications and Transformations of Prop 2 Ene 1 Sulfonyl Fluoride Frameworks
Construction of Complex Heterocyclic Systems (e.g., Chromene Derivatives)
The prop-2-ene-1-sulfonyl fluoride (B91410) scaffold is a powerful tool for the synthesis of complex heterocyclic structures, particularly chromene derivatives. A notable application is the one-pot, sequential three-component reaction for creating sulfonyl fluoride-substituted 4H-chromene derivatives. acs.orgnih.gov This efficient method involves the reaction of salicylaldehyde (B1680747), an indole, and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). acs.orgnih.govacs.org The process is characterized by its use of readily available starting materials, mild reaction conditions, and the ability to produce the desired chromene structures in moderate to excellent yields, ranging from 45% to 94%. acs.orgnih.govacs.org
A similar strategy has been successfully extended to other heterocycles. For instance, reacting salicylaldehyde, pyrrole, and 2-chlorothis compound (CESF) allows for the construction of novel pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride derivatives with high regioselectivity. rsc.orgresearchgate.net Mechanistic studies suggest that these transformations proceed through the generation of an intermediate which then undergoes further reaction to form the final heterocyclic product. acs.org The sulfonyl fluoride moiety within these newly synthesized heterocyclic compounds remains intact, providing a reactive handle for subsequent derivatization and diversification. acs.orgresearchgate.net
Table 1: Three-Component Synthesis of Heterocyclic Sulfonyl Fluorides
| Reagents | Resulting Heterocycle | Yield Range | Reference |
|---|---|---|---|
| Salicylaldehyde, Indole, BPESF | Indolyl-4H-chromene-3-sulfonyl fluoride | 45-94% | acs.org, nih.gov |
| Salicylaldehyde, Pyrrole, CESF | Pyrrole-4H-chromene-embedded vinyl sulfonyl fluoride | 45-93% | researchgate.net |
Synthesis of Vinyl Sulfonyl Fluorides with Diverse Functional Groups
The inherent reactivity of this compound derivatives facilitates the synthesis of a wide array of vinyl sulfonyl fluorides bearing diverse functional groups. These compounds are valuable intermediates in organic synthesis and chemical biology.
One key method is the stereoselective addition of nucleophiles. The reaction of various thiols with 2-bromothis compound (BPESF) produces highly functionalized β-sulfanyl vinyl sulfonyl fluorides. nih.govresearchgate.netrsc.org Similarly, a rapid, metal-free reaction involves the stereoselective addition of phenols to 2-chlorothis compound (CESF), yielding vinyl ethers integrated with a sulfonyl fluoride group in as little as ten minutes. rsc.orgresearchgate.net
A different approach utilizes radical chemistry. A Giese-type radical reaction between various alkyl iodides and 2-chlorothis compound (CESF) effectively generates a series of 2-alkyl-substituted vinyl sulfonyl fluorides. acs.orgnih.gov This method provides a general route to alkenyl sulfonyl fluorides, including structures that are difficult to access through other means. acs.orgnih.gov These synthetic strategies are valued for their broad substrate scope, operational simplicity, and good to excellent yields. researchgate.netresearchgate.net
Formation of Carbon-Sulfur Bonds for Novel Organosulfur Compounds (e.g., β-Sulfanyl Vinyl Sulfonyl Fluorides)
A significant application of the this compound framework is in the formation of carbon-sulfur (C–S) bonds to create novel organosulfur compounds. researchgate.net A highly effective protocol has been established for the stereoselective synthesis of β-sulfanyl vinyl sulfonyl fluorides. nih.govrsc.org This is achieved through the addition of a wide range of thiols to 2-bromothis compound (BPESF) in the presence of an organic base. nih.govresearchgate.netrsc.org
The reaction is notable for its mild conditions, high atom economy, and remarkable stereoselectivity, consistently affording the desired products with good to excellent isolated yields, in some cases up to 100%. nih.govresearchgate.netrsc.org The proposed reaction mechanism involves an initial base-mediated elimination to form a reactive propa-1,2-diene-1-sulfonyl fluoride intermediate. researchgate.net This allene (B1206475) intermediate then undergoes a Michael-type addition with the thiol nucleophile, leading to the thermodynamically favored vinyl sulfonyl fluoride product. researchgate.net This method's tolerance for various functional groups on both aromatic and aliphatic thiols makes it a valuable tool for synthesizing diverse organosulfur compounds. researchgate.net
Table 2: Synthesis of β-Sulfanyl Vinyl Sulfonyl Fluorides
| Reactants | Key Features | Yield | Reference |
|---|---|---|---|
| Thiols, 2-Bromothis compound (BPESF), Organic Base | Mild conditions, High stereoselectivity, Broad substrate scope | Up to 100% | nih.gov, researchgate.net, rsc.org |
Derivatization Reactions of this compound Adducts (e.g., Sulfonamides, Sulfonates)
The adducts synthesized from this compound precursors are valuable platforms for further chemical modification. The sulfonyl fluoride (-SO₂F) group is a key functional handle that can be readily derivatized, most notably through Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. acs.orgresearchgate.net This allows for the straightforward conversion of sulfonyl fluorides into other important sulfur-containing functional groups like sulfonamides and sulfonates.
For example, indolyl-4H-chromene sulfonyl fluorides, synthesized as described in section 5.1, undergo smooth SuFEx reactions with nucleophiles such as 4-methoxyphenol (B1676288) or imidazole (B134444) to yield the corresponding sulfonic esters and sulfonylamides in nearly quantitative yields. acs.org Similarly, pyrrole-4H-chromene-embedded vinyl sulfonyl fluorides can be diversified to produce sulfonates and sulfonamides. researchgate.net Furthermore, a broad-spectrum, catalytic method for the amidation of sulfonyl fluorides using 1-hydroxybenzotriazole (B26582) (HOBt) has been developed, providing sulfonamides in excellent yields of 87-99%. chemrxiv.org The synthetic utility of these adducts is also demonstrated by the conversion of β-alkynyl-fluorosulfonylalkanes into sulfonates and sulfonamides, and the reaction of alkenylsulfonyl fluorides with diketones to form sultones. d-nb.infonih.gov
Applications in Diversity Oriented Clicking (DOC) Strategies for Library Synthesis
Diversity Oriented Clicking (DOC) is a powerful strategy for the rapid generation of molecular libraries for functional screening, particularly in drug discovery. nih.govresearchgate.net This approach combines the reliability of click chemistry reactions with the versatility of "SuFExable" connective hubs to assemble diverse and complex molecules from a common starting point. pnas.orgrsc.orgnih.gov
While much of the foundational work in DOC has utilized 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), the principles are directly applicable to frameworks derived from this compound. nih.govrsc.org The strategy involves using the hub molecule in a variety of stereoselective transformations, such as cycloadditions and Michael additions, to create a library of structurally unique, densely substituted compounds. nih.govpnas.org For instance, the Michael-type addition of various nucleophiles (including secondary amines, carboxylates, and triazoles) to activated sulfonyl fluoride hubs delivers libraries of β-substituted alkenyl sulfonyl fluorides as single isomers with minimal need for purification. pnas.orgnih.gov These libraries can then be screened for biological function, an approach that has successfully led to the discovery of novel covalent inhibitors of human neutrophil elastase. pnas.orgnih.gov
Synthesis of α,β-Unsaturated γ-Amino Sulfonyl Fluorides via N-Alkylation
A general and efficient protocol has been established for the synthesis of α,β-unsaturated γ-amino sulfonyl fluorides through a base-catalyzed N-alkylation reaction. thieme-connect.comresearchgate.netdntb.gov.ua This transformation employs (E)-3-bromoprop-1-ene-1-sulfonyl fluoride as a key reagent, which undergoes a nucleophilic substitution reaction with various aromatic amines. thieme-connect.comsorbonne-universite.fr
This method is distinguished by its operational simplicity, mild reaction conditions, and broad functional group compatibility. thieme-connect.comsorbonne-universite.fr The reaction proceeds with excellent chemo- and stereoselectivity, reliably producing the desired γ-amino sulfonyl fluoride products. thieme-connect.comresearchgate.netsorbonne-universite.fr These compounds are of significant interest due to their potential applications in medicinal chemistry and chemical biology as covalent inhibitors. thieme-connect.comsorbonne-universite.fr
Table 3: Synthesis of α,β-Unsaturated γ-Amino Sulfonyl Fluorides
| Reagents | Reaction Type | Key Features | Reference |
|---|---|---|---|
| (E)-3-Bromoprop-1-ene-1-sulfonyl fluoride, Aromatic Amines, Base | N-alkylation / Nucleophilic Substitution | Mild conditions, High chemo- and stereoselectivity, Broad scope | thieme-connect.com, sorbonne-universite.fr |
Generation of β-Alkyl-Substituted Vinyl Sulfonyl Fluorides from Alkyl Iodides
Radical chemistry provides a powerful avenue for generating β-alkyl-substituted vinyl sulfonyl fluorides. A Giese-type radical addition has been developed that utilizes 2-chlorothis compound (CESF) as a radical acceptor and various alkyl iodides as radical precursors. acs.orgnih.govresearchgate.net
This approach offers a general and efficient route to a range of 2-alkyl-substituted vinyl sulfonyl fluorides. acs.orgnih.gov The reaction is tolerant of a variety of functional groups and can be applied to primary, secondary, and tertiary alkyl iodides. acs.orgnih.gov Related methods using visible-light photocatalysis have also been reported, for instance, in the reductive addition of alkyl iodides to ethenesulfonyl fluoride, further expanding the toolkit for creating these valuable fluorosulfonylated compounds. researchgate.netnih.gov
Formation of β-Alkynyl-Fluorosulfonylalkanes through Radical Difunctionalization
The synthesis of sulfonyl fluorides is a significant area of interest in chemistry, driven by their extensive applications in drug discovery and chemical biology. d-nb.infonih.gov A noteworthy advancement in this field is the development of a transition-metal-free, radical 1,2-difunctionalization of unactivated alkenes. nih.gov This method provides access to β-alkynyl-fluorosulfonylalkanes through a process involving the addition of a fluorosulfonyl (FSO2•) radical and subsequent vicinal alkynylation. d-nb.infonih.gov In this reaction, alkynyl sulfonyl fluorides serve a dual role as both highly effective bifunctional radical trapping reagents and precursors for the FSO2• radical. nih.govresearchgate.net This approach is characterized by high atom economy, a broad tolerance for various functional groups, and the ability to form quaternary carbon centers. nih.govbsb-muenchen.de The resulting β-alkynyl-fluorosulfonylalkane products can be further modified using SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry to produce sulfonates and sulfonamides. d-nb.infonih.gov
The proposed mechanism for this radical 1,2-difunctionalization begins with the thermal decomposition of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN). oup.com The resulting radical adds to the alkynyl sulfonyl fluoride, which then undergoes fragmentation to generate the key FSO2• radical. nih.govoup.com This fluorosulfonyl radical subsequently adds to the unactivated alkene to create a carbon-centered radical adduct. nih.gov This adduct is then trapped by another molecule of the alkynyl sulfonyl fluoride, forming a vinyl radical intermediate. nih.govoup.com In the final step of the propagation cycle, this vinyl radical undergoes β-fragmentation, yielding the desired β-alkynyl-fluorosulfonylalkane and regenerating the FSO2• radical, which continues the chain reaction. nih.govoup.com
Research Findings
Detailed studies have explored the scope of this radical fluorosulfonyl-alkynylation. The reaction demonstrates considerable versatility with respect to the alkene component. A variety of unactivated alkenes participate effectively in the transformation. For instance, terminal alkenes bearing protected alcohol functionalities, such as benzoates, acetates, and tosylates, react efficiently to yield the corresponding products in good to excellent yields. nih.gov The reaction also tolerates other functional groups, including phthalimides, esters, and ketones, affording the desired β-alkynyl-fluorosulfonylalkanes in moderate to excellent yields. nih.gov Notably, the process is effective for synthesizing molecules with quaternary carbons. nih.gov
The reaction was optimized using an alkene, an alkynyl sulfonyl fluoride (specifically 2-phenylethyne-1-sulfonyl fluoride), and AIBN as the radical initiator in a solvent like ethyl acetate (B1210297) (EtOAc) at 85°C. nih.gov Interestingly, the reaction can also be performed in water with comparable yields, highlighting its potential for more environmentally benign applications. d-nb.info
Table 1: Alkene Scope in the Radical Fluorosulfonyl-Alkynylation Reactions were generally conducted using the alkene, 2-phenylethyne-1-sulfonyl fluoride (2.0 equiv), and AIBN (30 mol%) in EtOAc at 85°C. nih.gov
| Alkene Substrate | Product | Yield (%) |
| 3-Methylbut-3-en-1-yl benzoate (B1203000) | 4-(Benzoyloxy)-1-fluoro-1-oxo-4-phenyl-2-(phenylethynyl)butane-2-sulfonate | 93 |
| 2-Ethylhex-1-ene | 1-Fluoro-N-(2-ethylhexyl)-1-oxo-2-(phenylethynyl)propane-1-sulfonamide | 88 |
| Pent-4-en-1-yl acetate | 5-Acetoxy-1-fluoro-1-oxo-2-(phenylethynyl)pentane-2-sulfonyl fluoride | 80 |
| Pent-4-en-1-yl 4-methylbenzenesulfonate | 1-Fluoro-1-oxo-2-(phenylethynyl)-5-((tosyl)oxy)pentane-2-sulfonyl fluoride | 90 |
| 2-(But-3-en-1-yl)isoindoline-1,3-dione | 2-(4-Fluoro-4-oxo-3-(phenylethynyl)butan-2-yl)isoindoline-1,3-dione | 57 |
| Methyl 4-methylpent-4-enoate | Methyl 4-fluoro-4-oxo-2-methyl-3-(phenylethynyl)butane-2-sulfonate | 93 |
| 5-Methylhex-5-en-2-one | 5-Fluoro-5-oxo-3-methyl-4-(phenylethynyl)butan-2-one | 83 |
The scope was also investigated by varying the structure of the alkynyl sulfonyl fluoride reagent while using 3-methylbut-3-en-1-yl benzoate as the standard alkene substrate. nih.gov The results indicate that substitutions on the aromatic ring of the phenylethyne sulfonyl fluoride are well-tolerated. nih.gov Both electron-donating (e.g., tBu, OMe) and electron-withdrawing (e.g., F, CF3) para-substituents on the phenyl ring resulted in excellent yields of the corresponding β-alkynyl-fluorosulfonylalkanes. nih.gov
Table 2: Alkynyl Sulfonyl Fluoride Scope Reactions were conducted using 3-methylbut-3-en-1-yl benzoate, the specified alkynyl sulfonyl fluoride (2.0 equiv), and AIBN (30 mol%) in EtOAc at 85°C. nih.gov
| Alkynyl Sulfonyl Fluoride Substituent (para-) | Product | Yield (%) |
| H | 4-(Benzoyloxy)-1-fluoro-1-oxo-4-phenyl-2-(phenylethynyl)butane-2-sulfonate | 93 |
| tBu | 4-(Benzoyloxy)-2-((4-(tert-butyl)phenyl)ethynyl)-1-fluoro-1-oxobutane-2-sulfonyl fluoride | 93 |
| F | 4-(Benzoyloxy)-1-fluoro-2-((4-fluorophenyl)ethynyl)-1-oxobutane-2-sulfonyl fluoride | 90 |
| OMe | 4-(Benzoyloxy)-1-fluoro-2-((4-methoxyphenyl)ethynyl)-1-oxobutane-2-sulfonyl fluoride | 92 |
| CF3 | 4-(Benzoyloxy)-1-fluoro-1-oxo-2-((4-(trifluoromethyl)phenyl)ethynyl)butane-2-sulfonyl fluoride | 91 |
Emerging Research Avenues and Methodological Advancements in Prop 2 Ene 1 Sulfonyl Fluoride Chemistry
Development of Novel Catalytic Systems and Reagents for Enhanced Selectivity
Recent research has emphasized the creation of sophisticated catalytic systems and bespoke reagents to control the reactivity of the prop-2-ene-1-sulfonyl fluoride (B91410) core, enabling transformations that were previously challenging.
A notable advancement is the use of photoredox catalysis for the direct allylic C-H fluorosulfonylation of alkenes, providing a novel route to access a variety of allyl sulfonyl fluorides. chemrxiv.orgresearchgate.netacs.org This method utilizes a 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salt (FABI) and proceeds under mild conditions with excellent regioselectivity. researchgate.netacs.org Similarly, radical-based approaches using air-stable crystalline benzimidazolium fluorosulfonate salts as precursors for the fluorosulfonyl radical (•SO2F) have been developed. nih.gov These light-mediated protocols avoid the use of hazardous reagents like gaseous ClSO2F and expand the scope of accessible sulfonyl fluoride structures. nih.govresearchgate.net
Transition-metal catalysis continues to be a powerful tool. A highly regio- and stereoselective Heck-Matsuda reaction has been developed using a Pd(OAc)2 catalyst to couple allylsulfonyl fluorides with aryldiazonium salts. nih.gov This method efficiently constructs γ-aryl allylsulfonyl fluorides with up to 100% E-selectivity, demonstrating excellent control over the geometry of the product. nih.gov
In addition to metal and photoredox catalysis, organocatalysis has emerged as a valuable strategy. The addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) can be effectively promoted by a simple organic base. rsc.org This transition-metal-free approach not only proceeds under mild conditions but also achieves remarkable stereoselectivity, yielding highly functionalized β-sulfanyl vinyl sulfonyl fluorides. rsc.org
Table 1: Overview of Modern Catalytic Systems and Reagents
| Catalytic System | Reagent/Precursor | Target Transformation | Key Advantages |
| Photoredox Catalysis | 1-Fluorosulfonyl 2-aryl benzoimidazolium triflate (FABI) | Direct allylic C-H fluorosulfonylation of alkenes | High regioselectivity, mild conditions, broad substrate scope. researchgate.netacs.org |
| Transition-Metal Catalysis | Pd(OAc)2 / PPh3 | Heck-Matsuda reaction of allylsulfonyl fluorides | Excellent regio- and stereoselectivity for γ-aryl products. nih.gov |
| Radical-Initiated Synthesis | Benzimidazolium fluorosulfonate salt | Radical fluorosulfonylation of unsaturated hydrocarbons | Air-stable, crystalline reagent; avoids hazardous gaseous precursors. nih.gov |
| Organocatalysis | Organic Base (e.g., Et3N) | Addition of thiols to 2-bromothis compound | Transition-metal-free, high stereoselectivity, mild conditions. rsc.org |
Exploration of Green Chemistry Principles in Synthetic Methodologies
A significant trend in this compound chemistry is the integration of green chemistry principles to create more sustainable and environmentally benign synthetic processes.
A major focus has been the development of catalyst-free and metal-free reactions . Researchers have successfully synthesized novel enol ester functionalized sulfonyl fluorides through the nucleophilic substitution of 2-chlorothis compound (CESF) with carboxylic acids without any catalyst. nih.govacs.orgacs.org This methodology is characterized by mild conditions, short reaction times, and high product purity. acs.org Similar catalyst-free approaches have been extended to the reaction of CESF with phenols, offering a rapid, metal-free route to vinyl ethers bearing a sulfonyl fluoride group. researchgate.net
The pursuit of safer reagents and processes is evident in methods developed to avoid highly toxic and difficult-to-handle materials like SO2F2 gas. osaka-u.ac.jpsciencedaily.com For instance, an electrochemical approach uses widely available thiols or disulfides with potassium fluoride (KF) as an inexpensive and safe fluoride source to produce sulfonyl fluorides. acs.org This method requires no additional oxidants or catalysts and is environmentally benign. acs.org Another innovative process uses the easily handled combination of SHC5® and KF to convert thiols into sulfonyl fluorides, generating only non-toxic salts like NaCl and KCl as byproducts. osaka-u.ac.jpsciencedaily.com
Furthermore, many of these modern syntheses exhibit high atom economy . The base-promoted addition of thiols to 2-bromothis compound, for example, can achieve yields of up to 100%, representing a highly efficient transformation. rsc.org The use of photoredox and electrochemical catalysis also aligns with green chemistry by enabling reactions to proceed under mild, ambient temperature conditions, thereby reducing energy consumption. acs.orgrhhz.net
Table 2: Comparison of Synthetic Approaches based on Green Chemistry Principles
| Principle | Traditional Method | Green/Modern Method | Example |
| Catalysis | Often relies on precious or toxic metal catalysts. | Catalyst-free, organocatalytic, or uses non-toxic catalysts. | Nucleophilic substitution of CESF with carboxylic acids proceeds without a catalyst. acs.org |
| Reagents | Use of hazardous reagents like SO2F2 gas. | Use of safer, abundant sources like KF or stable solids. | Electrochemical synthesis from thiols using KF as the fluoride source. acs.org |
| Conditions | Often requires high temperatures or harsh conditions. | Mild conditions (e.g., room temperature), short reaction times. | Metal-free synthesis of vinyl ethers from CESF and phenols occurs in 10 minutes at 35°C. researchgate.net |
| Byproducts | Can generate toxic or difficult-to-manage waste. | Generates non-toxic byproducts like simple salts. | Reaction of thiols with SHC5®/KF yields only NaCl and KCl. osaka-u.ac.jpsciencedaily.com |
| Atom Economy | May involve multi-step processes with lower overall efficiency. | High-yielding, often one-pot reactions with high atom economy. | Addition of thiols to BPESF achieves up to 100% isolated yield. rsc.org |
Further Elucidation of Undiscovered Mechanistic Pathways
Understanding the precise reaction mechanisms of this compound and its derivatives is crucial for optimizing existing reactions and designing new ones. Recent studies have shed light on previously ambiguous mechanistic details.
A pivotal discovery has been the role of the propa-1,2-diene-1-sulfonyl fluoride intermediate in reactions involving 2-bromo- and 2-chloro-prop-2-ene-1-sulfonyl fluoride (BPESF and CESF). rsc.org Under basic conditions, these precursors undergo a β-elimination of HBr or HCl to form the highly electrophilic allene (B1206475) intermediate. rsc.orgacs.org This transient species is then attacked by a nucleophile, such as a thiol or carboxylate, at the β-position in a Michael-type addition. rsc.org This two-step sequence explains the observed regioselectivity and the formation of the thermodynamically favored E-configuration vinyl products. rsc.org
Mechanistic studies of photoredox-catalyzed reactions have also provided significant insights. Control experiments using radical scavengers like TEMPO have confirmed the involvement of radical intermediates in certain fluorosulfonylation pathways. sci-hub.se Detailed experimental and theoretical analyses of the allylic C-H fluorosulfonylation of alkenes suggest a photoredox mechanism that proceeds via the formation of β-cationic intermediates, with selectivity being governed by both dynamic and thermodynamic factors. chemrxiv.orgresearchgate.net
The mechanism of multi-component reactions has also been investigated. For the one-pot, three-component synthesis of sulfonyl fluoride-substituted 4H-chromenes, mechanistic studies involving the isolation of intermediates have been conducted. acs.org It was shown that salicylaldehyde (B1680747) first reacts with BPESF to form a key intermediate, which then undergoes a subsequent reaction with indole, clarifying the sequential nature of the transformation and ruling out other potential competing reaction pathways. acs.org These detailed mechanistic explorations are essential for the rational design of more complex and efficient multi-component syntheses.
Table 3: Investigated Mechanistic Pathways
| Reaction Type | Key Intermediate(s) | Proposed Mechanism | Supporting Evidence |
| Base-Promoted Nucleophilic Substitution | Propa-1,2-diene-1-sulfonyl fluoride | β-elimination of HX (X=Br, Cl) to form an allene, followed by nucleophilic Michael addition. | Consistent product structures across various nucleophiles; thermodynamic favorability of the E-isomer product. rsc.orgacs.org |
| Photoredox-Catalyzed C-H Fluorosulfonylation | β-cationic intermediates, FSO2 radical | Photoredox-initiated pathway involving radical generation or cation formation. | Theoretical analysis, control experiments with radical scavengers, product distribution. chemrxiv.orgresearchgate.netsci-hub.se |
| One-Pot Three-Component Reaction | Oxa-Michael adduct | Sequential reaction where salicylaldehyde and BPESF first form an intermediate, which is then trapped by indole. | Isolation and characterization of the key reaction intermediate. acs.org |
Q & A
Basic: What are the standard synthetic routes for Prop-2-ene-1-sulfonyl fluoride, and how can reaction efficiency be optimized?
Methodological Answer:
this compound is typically synthesized via sulfonation of allylic precursors followed by fluorination. Key steps include:
- Sulfonation : Reaction of propene derivatives with sulfur trioxide or chlorosulfonic acid under controlled anhydrous conditions.
- Fluorination : Use of fluorinating agents like KF or SF₄ to replace leaving groups (e.g., chloride) with fluorine.
Optimization Strategies : - Loading Screening : Adjust stoichiometric ratios of reagents (e.g., sulfonylating agents and fluorinating agents) to minimize side products. Table S4 in RSC Advances (ESI) provides empirical data on optimal molar ratios for high yield (>85%) .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) may enhance selectivity in allylic sulfonation steps.
- Temperature Control : Maintain temperatures between 0–5°C during fluorination to prevent decomposition.
Basic: What analytical techniques are recommended for characterizing the purity and structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR (δ ~45–50 ppm) and ¹H NMR (δ 5.8–6.2 ppm for vinyl protons) confirm structural integrity. Reference standards from NIST (e.g., InChIKey validation) ensure accuracy .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺ m/z ~136.01) and fragmentation patterns.
- Infrared Spectroscopy (FTIR) : Peaks at 1150–1250 cm⁻¹ (S=O stretch) and 700–750 cm⁻¹ (C-F stretch) validate functional groups.
- Chromatography : HPLC with UV detection (λ = 210 nm) assesses purity (>98% for research-grade samples). Manufacturer protocols (e.g., Sigma-Aldrich) provide detailed instrument calibration guidelines .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations to avoid inhalation .
- Waste Management : Segregate fluorinated waste in designated containers; collaborate with certified disposal agencies to prevent environmental contamination .
- Emergency Procedures : Neutralize spills with sodium bicarbonate and evacuate the area immediately if vapor release occurs.
Advanced: How does the reactivity of this compound vary under different solvent polarities and temperatures?
Methodological Answer:
- Solvent Effects : In polar aprotic solvents (e.g., DMF, DMSO), the compound exhibits enhanced electrophilicity due to stabilization of the sulfonyl fluoride group. Non-polar solvents (e.g., toluene) reduce reactivity but improve selectivity in allylic substitutions .
- Temperature-Dependent Kinetics : At elevated temperatures (>40°C), decomposition pathways dominate (e.g., hydrolysis to sulfonic acids). Kinetic studies using differential scanning calorimetry (DSC) are recommended to map stability thresholds .
Advanced: How can researchers resolve contradictions in reported reactivity of this compound with nucleophiles?
Methodological Answer:
- Controlled Replication : Reproduce conflicting studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in water) to track nucleophilic attack pathways.
- Computational Modeling : Density Functional Theory (DFT) simulations can predict regioselectivity in reactions with amines or thiols, addressing discrepancies in literature .
Advanced: What computational approaches are suitable for studying the reaction mechanisms of this compound?
Methodological Answer:
- DFT Calculations : Model transition states and energy barriers for sulfonyl transfer reactions. Software like Gaussian or ORCA is recommended, with basis sets (e.g., B3LYP/6-31+G*) validated for sulfur-fluorine systems .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories using packages like GROMACS.
- Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to ensure accuracy .
Advanced: How can researchers design experiments to assess the compound’s stability in biological matrices for pharmacological applications?
Methodological Answer:
- Matrix Compatibility Tests : Incubate the compound in PBS, plasma, or liver microsomes at 37°C. Monitor degradation via LC-MS/MS over 24–72 hours.
- Enzymatic Stability : Use cytochrome P450 isoforms to assess metabolic susceptibility.
- Statistical Design : Apply factorial DOE (Design of Experiments) to evaluate interactions between pH, temperature, and enzyme activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
